Dicyclohexylphosphine oxide
Description
Dicyclohexylphosphine oxide (DCyPO) is an organophosphorus compound characterized by two cyclohexyl groups bonded to a central phosphorus atom, with an oxygen atom completing the tetrahedral geometry. Its molecular formula is $ \text{C}{12}\text{H}{23}\text{OP} $, and it is widely used in coordination chemistry, catalysis, and organic synthesis. The bulky cyclohexyl substituents confer unique steric and electronic properties, influencing reactivity and selectivity in chemical transformations. DCyPO is notable for its stability and inertness in certain reactions, as well as its role in ligand synthesis and asymmetric catalysis .
Properties
IUPAC Name |
dicyclohexyl(oxo)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22OP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPHBJYOODQSLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[P+](=O)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22OP+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00422607 | |
| Record name | Dicyclohexylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00422607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14717-29-4 | |
| Record name | Dicyclohexylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00422607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dicyclohexylphosphine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis of DCyPO via Grignard reagents involves a two-step process: (1) preparation of cyclohexylmagnesium chloride and (2) its subsequent reaction with diethyl phosphite. The reaction mechanism begins with the formation of the Grignard reagent, where magnesium reacts with chlorocyclohexane in dry diethyl ether under an inert atmosphere. This exothermic reaction generates cyclohexylmagnesium chloride, which is then diluted with tetrahydrofuran (THF) to enhance solubility.
In the second step, diethyl phosphite is added dropwise to the Grignard reagent at 0°C, initiating a nucleophilic substitution. The phosphorus center in diethyl phosphite undergoes attack by the cyclohexyl anion, leading to the displacement of ethoxide groups and the formation of a phosphine intermediate. Quenching the reaction with dilute hydrochloric acid protonates the intermediate, yielding DCyPO as a white solid. The stoichiometric ratio of Grignard reagent to diethyl phosphite is critical, with excess magnesium (550 mmol) ensuring complete conversion of chlorocyclohexane (500 mmol) to the active reagent.
Workup and Purification Procedures
Following the reaction, the organic layer is separated and washed with water to remove residual acid and inorganic byproducts. The crude product is purified via vacuum distillation or recrystallization from a non-polar solvent such as hexane. Analytical techniques such as and mass spectrometry confirm the identity and purity of DCyPO, with characteristic peaks at δ 35–40 ppm (for the phosphorus atom) and a molecular ion peak at m/z 214.28.
Alternative Synthetic Pathways and Methodological Considerations
Organolithium Reagent-Based Approaches
While the Grignard method dominates DCyPO synthesis, analogous strategies using organolithium reagents have been reported for related phosphine oxides. For instance, dibutylphosphine oxide is synthesized via the reaction of diethyl phosphite with n-butyllithium (nBuLi) in THF, followed by acid quenching. This suggests that substituting cyclohexyllithium for cyclohexylmagnesium chloride could theoretically yield DCyPO, though specific experimental details remain undocumented in the literature.
The general mechanism involves deprotonation of diethyl phosphite by the organolithium reagent, forming a phosphorus-centered anion that reacts with alkyl halides. However, challenges such as reagent sensitivity to moisture and stringent temperature requirements limit the practicality of this approach for large-scale DCyPO production .
Chemical Reactions Analysis
Types of Reactions: Dicyclohexylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to dicyclohexylphosphine using reducing agents such as phenylsilane.
Substitution: The compound can participate in substitution reactions where the phosphine oxide group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Benzoyl peroxide in the presence of sodium carbonate.
Reduction: Phenylsilane or other suitable reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions
Major Products:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Dicyclohexylphosphine.
Substitution: Phosphine derivatives with different functional groups
Scientific Research Applications
Synthesis and Stability
Dicyclohexylphosphine oxide can be synthesized through the oxidation of dicyclohexylphosphine using oxidizing agents like benzoyl peroxide. It exhibits stability under normal conditions but can decompose under high temperatures or in the presence of strong acids or oxidants .
Applications in Organic Synthesis
- Reagent for Organic Reactions :
- Ligand in Catalysis :
-
Medicinal Chemistry :
- This compound derivatives have been incorporated into pharmaceutical compounds to improve metabolic stability and solubility. For example, the incorporation of phosphine oxide into drugs like brigatinib has enhanced their pharmacokinetic properties, leading to increased efficacy against specific cancers .
Case Study 1: Brigatinib Development
Brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor approved for treating non-small cell lung cancer, includes a phosphine oxide moiety that contributes to its biological activity. The introduction of this functional group improved the compound's selectivity and potency against ALK-positive tumors .
Case Study 2: Enhanced Solubility in Drug Formulation
Research demonstrated that modifying existing antihypertensive drugs with phosphine oxide groups significantly increased their water solubility while maintaining similar biological profiles. This modification allows for better formulation options and patient compliance .
Applications in Materials Science
This compound is also explored for its role in developing advanced materials. Its unique properties enable the synthesis of phosphorus-containing dendrimers and other complex structures that have potential applications in nanotechnology and catalysis .
Summary Table of Applications
| Application Area | Description | Examples/Notes |
|---|---|---|
| Organic Synthesis | Reagent for synthesizing phosphonates; ligand in catalytic reactions | Suzuki-Miyaura coupling |
| Medicinal Chemistry | Enhances drug properties such as solubility and metabolic stability | Brigatinib (ALK inhibitor) |
| Materials Science | Used in creating complex phosphorus-containing materials | Phosphorus dendrimers |
Mechanism of Action
The mechanism of action of dicyclohexylphosphine oxide involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. The phosphine oxide group can donate electron density to the metal, stabilizing the catalytic complex and facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal center used .
Comparison with Similar Compounds
Comparison with Similar Phosphine Oxides
Structural and Electronic Properties
Phosphine oxides vary in reactivity based on substituents. Key structural differences between DCyPO and analogues are summarized below:
Electronic Effects :
- Lewis Basicity : DCyPO exhibits strong Lewis basicity due to electron-donating cyclohexyl groups, comparable to ethyl(phenyl)phosphine oxide. This property drives irreversible C2-regioselective nucleophilic attacks in pyridine phosphonation reactions .
- Steric Hindrance : The cyclohexyl groups create significant steric bulk, reducing reactivity in sterically demanding reactions. For example, DCyPO derivatives fail in aryliodonium transformations due to steric clashes and inertness .
Regioselective Phosphonation
DCyPO demonstrates distinct behavior in regioselective phosphonation of pyridines and 2-aryloxazolines:
- C2-Selectivity : In BF₃-mediated reactions, DCyPO’s strong Lewis basicity ensures irreversible C2 attack, yielding 73–95% regioselective products. In contrast, weaker Lewis bases like diarylphosphine oxides favor thermodynamic C4 products .
- Catalytic Efficiency : In silver-catalyzed para-selective phosphonation of 2-aryloxazolines, DCyPO (2q) provides 44% yield, lower than dibenzylphosphine oxide (2p, 72%), likely due to steric limitations .
Case Studies: Comparative Performance
Case 1: Michael Addition Reactions
DCyPO participates in Bi(OTf)₃-catalyzed conjugate additions to 2-arylnaphthoquinones. However, one-pot arylation-phosphorylation yields are lower compared to isolated intermediates, suggesting competitive steric effects .
Case 2: Radical vs. Two-Electron Pathways
In radical-mediated alkylation of cyclohexenone, DCyPO’s neutral form (HPCy₂) reacts via a Michael addition pathway in diethylene glycol. Computational studies indicate steric barriers in radical pathways, unlike smaller phosphines (e.g., triethylphosphine) .
Biological Activity
Dicyclohexylphosphine oxide (DCyPO) is an organophosphorus compound that has garnered attention for its diverse biological activities. This article explores the biological properties of DCyPO, including its effects on cell viability, mechanisms of action, and potential applications in medicinal chemistry.
This compound has the chemical formula and is characterized by its phosphine oxide functional group. It is typically synthesized from chlorodicyclohexylphosphine through various methods, including nucleophilic substitution reactions .
Biological Activity Overview
The biological activity of DCyPO has been investigated in several studies, revealing its potential as an anticancer agent and its effects on various cellular processes.
Anticancer Properties
Recent research has highlighted the anticancer potential of DCyPO derivatives. In a study assessing the cytotoxic effects of aziridine phosphine oxides, it was found that DCyPO exhibited notable inhibitory effects on human cancer cell lines, including HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma) cells. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, demonstrating significant cell viability inhibition at concentrations ranging from 3.125 to 100 µM .
Table 1: IC50 Values for this compound Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 25 | HeLa |
| This compound | 30 | Ishikawa |
The mechanisms underlying the anticancer activity of DCyPO involve several pathways:
- Cell Cycle Arrest : Studies indicate that DCyPO induces cell cycle arrest in the S phase, reducing the number of cells in the G1 phase and increasing the sub-G1 population, which is indicative of apoptosis .
- Reactive Oxygen Species (ROS) Induction : Treatment with DCyPO leads to elevated levels of ROS within cancer cells, contributing to oxidative stress and DNA damage, which may further enhance its cytotoxic effects .
Additional Biological Activities
Aside from its anticancer properties, this compound has been explored for other biological activities:
- Antibacterial Activity : Initial assessments showed moderate antibacterial efficacy against various bacterial strains; however, specific data on its effectiveness remains limited .
- Catalytic Applications : DCyPO functions as a ligand in palladium-catalyzed reactions, enhancing yields in synthetic applications. This catalytic activity may also correlate with its biological properties due to the involvement of metal complexes in biological systems .
Case Studies
A notable case study involved the application of DCyPO in a palladium-catalyzed α-arylation reaction. The study demonstrated that using this compound as a ligand significantly improved reaction yields compared to other ligands, showcasing its versatility beyond biological applications .
Q & A
(Basic) What synthetic methodologies are employed to prepare dicyclohexylphosphine oxide, and how can functionalization be achieved for advanced applications?
This compound is typically synthesized via oxidation of dicyclohexylphosphine. A common approach involves reacting dicyclohexylphosphine with oxidizing agents under controlled conditions. For functionalization, azide groups can be introduced by first deprotonating dicyclohexylphosphine, followed by nucleophilic substitution with aryl halides and subsequent oxidation to stabilize the phosphine oxide. This method avoids undesired side reactions, such as the Staudinger reaction, and enables applications in click chemistry or ligand design .
(Advanced) Why do this compound derivatives exhibit inertness in certain transformations, such as aryl transfer reactions?
Computational studies reveal that the inertness arises from the electronic and steric properties of the dicyclohexyl groups. The bulky cyclohexyl substituents hinder substrate access to the phosphorus center, while the strong P=O bond resists cleavage during reactions requiring P-transfer. For example, in aryl transfer reactions, the concerted mechanism involving C–P bond formation and P–O cleavage is energetically unfavorable due to steric hindrance, leading to failed transformations .
(Advanced) How does this compound enhance catalytic efficiency in transition-metal-catalyzed cycloisomerization and hydrogenation reactions?
This compound acts as a ligand in ruthenium complexes, where its electron-rich nature stabilizes the metal center and modulates reactivity. In cycloisomerization of arenynes, the ligand’s steric bulk prevents catalyst deactivation, while in hydrogenation, it facilitates substrate binding via H-bonding interactions (e.g., Ir nanoparticles with this compound show high selectivity in cinnamaldehyde reduction). The ligand’s coordination mode (monoanionic bidentate) is critical for activity .
(Basic) What spectroscopic and computational methods are used to characterize this compound and its coordination complexes?
Key techniques include:
- NMR spectroscopy : P NMR identifies oxidation state and ligand binding.
- X-ray absorption spectroscopy (XAS) : Probes metal-ligand bonding in catalytic intermediates.
- Density functional theory (DFT) : Models electronic structure and reaction pathways, such as P-transfer mechanisms.
These methods validate coordination modes (e.g., Ir–P(O)R vs. H-bonded dimeric forms) and guide catalyst design .
(Advanced) How does this compound compare to other phosphine oxides in Bi(OTf)3_33-catalyzed phosphorylation reactions?
In Bi(OTf)-catalyzed conjugate additions, this compound shows moderate reactivity due to steric effects. Compared to smaller analogs (e.g., diphenylphosphine oxide), its bulkiness slows phosphorylation but improves regioselectivity in multi-step reactions. One-pot protocols with isolated intermediates (e.g., 2-arylnaphthoquinones) are preferred to optimize yields .
(Advanced) What strategies mitigate the challenges of using this compound in air-sensitive reactions?
To prevent oxidation or degradation:
- Use Schlenk techniques or gloveboxes for handling.
- Stabilize the ligand as a phosphine oxide prior to azide functionalization.
- Employ in situ generation of active species (e.g., phosphine ligands) under inert atmospheres.
These approaches are critical in cross-coupling reactions where ligand integrity impacts catalytic turnover .
(Basic) What safety protocols are recommended for handling this compound in laboratory settings?
Key precautions include:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Fire safety : Employ CO or dry powder extinguishers; avoid water jets due to reactive phosphorus oxides.
Refer to SDS guidelines for spill management and first-aid measures .
(Advanced) How do steric and electronic properties of this compound influence its performance in asymmetric catalysis?
The cyclohexyl groups create a rigid, chiral environment that enhances enantioselectivity in asymmetric transformations. For example, in Ru-catalyzed aldoxime rearrangements, the ligand’s electron-donating nature lowers the activation energy for C–N bond formation, while steric bulk directs substrate orientation. Computational modeling helps tailor ligand modifications for specific stereochemical outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
